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molecular formula C8H13ClN2 B151400 3,4-Dimethylphenylhydrazine hydrochloride CAS No. 60481-51-8

3,4-Dimethylphenylhydrazine hydrochloride

Cat. No. B151400
M. Wt: 172.65 g/mol
InChI Key: YYMIOVAEQIEPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440974B2

Procedure details

A black solution of 3,4-dimethylphenyl hydrazine hydrochloride (Apollo, 1.73 g, 10.0 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.38 g, 11.0 mmol) in EtOH (20 mL) was stirred at reflux for 5 h. The cooled solution was concentrated in vacuo, redissolved in diethyl ether (20 mL) and washed with aqueous NaOH solution (1M, 20 mL). The aqueous was extracted with diethyl ether (2×20 mL), then the combined organics washed with brine (20 mL), dried (Na2SO4), filtered and concentrated in vacuo to leave the title compound (2.18 g, 90%). LCMS (Method 3): Rt 2.75 min, m/z 244 [MH+].
Name
3,4-dimethylphenyl hydrazine hydrochloride
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[CH3:9].[CH3:12][C:13]([CH3:20])([CH3:19])[C:14](=O)[CH2:15][C:16]#[N:17]>CCO>[C:13]([C:14]1[CH:15]=[C:16]([NH2:17])[N:10]([C:5]2[CH:6]=[CH:7][C:8]([CH3:9])=[C:3]([CH3:2])[CH:4]=2)[N:11]=1)([CH3:20])([CH3:19])[CH3:12] |f:0.1|

Inputs

Step One
Name
3,4-dimethylphenyl hydrazine hydrochloride
Quantity
1.73 g
Type
reactant
Smiles
Cl.CC=1C=C(C=CC1C)NN
Name
Quantity
1.38 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethyl ether (20 mL)
WASH
Type
WASH
Details
washed with aqueous NaOH solution (1M, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with diethyl ether (2×20 mL)
WASH
Type
WASH
Details
the combined organics washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N(N1)C1=CC(=C(C=C1)C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.18 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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